molecular formula C12H21ClN2O3 B1398030 Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate CAS No. 1257294-06-6

Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate

Cat. No.: B1398030
CAS No.: 1257294-06-6
M. Wt: 276.76 g/mol
InChI Key: XPXGQRYTYKTFHS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H21ClN2O3 and a molecular weight of 276.76 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. It is often used as a building block in organic synthesis due to its unique structural features.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Chemical Manufacturing: Used as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-chlorobutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The key steps involve the preparation of the azetidine intermediate, followed by acylation and esterification reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutanoyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In drug development, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-9(8-15)14-10(16)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXGQRYTYKTFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-aminoazetidine-1-carboxylic acid tert-butyl ester (730 mg, 4.24 mmol) and triethylamine (1.74 mL, 1.29 g, 12.72 mmol) in DCM (10 mL) was cooled to 0° C. before the addition of 4-chlorobutyrylchloride (523 μL, 657 mg, 4.66 mmol). The resulting mixture was stirred for 16 h then quenched with H2O and extracted with DCM. The combined organic extracts were washed with brine then dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 30-70%) affording 3-(4-Chlorobutyrylamino)azetidine-1-carboxylic acid tert-butyl ester as a brown oil (1.04 g, 89%).
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
523 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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